molecular formula C8H9NO2S B8060535 Ethyl (E)-3-(thiazol-5-yl)acrylate

Ethyl (E)-3-(thiazol-5-yl)acrylate

Cat. No.: B8060535
M. Wt: 183.23 g/mol
InChI Key: ZHDWGLWIAHGRFQ-ONEGZZNKSA-N
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Description

Ethyl (E)-3-(thiazol-5-yl)acrylate is an α,β-unsaturated ester featuring a thiazole heterocycle at the β-position. The thiazole ring, a five-membered structure containing nitrogen and sulfur, confers unique electronic and steric properties, making this compound a valuable scaffold in medicinal and materials chemistry. The (E)-configuration of the acrylate moiety is critical for its bioactivity, as it stabilizes the conjugated system and enhances interactions with biological targets .

For instance, methyl (E)-3-(thiazol-5-yl)acrylates with adamantyl substituents were synthesized via Heck reactions using palladium catalysts , while paramagnetic acrylates were prepared via HWE reactions . The ethyl ester group likely enhances solubility and modulates lipophilicity compared to methyl or carboxylic acid derivatives.

Properties

IUPAC Name

ethyl (E)-3-(1,3-thiazol-5-yl)prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2S/c1-2-11-8(10)4-3-7-5-9-6-12-7/h3-6H,2H2,1H3/b4-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHDWGLWIAHGRFQ-ONEGZZNKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CC1=CN=CS1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C/C1=CN=CS1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Pharmaceutical Applications

  • Antimicrobial Activity : Research indicates that compounds with thiazole rings often exhibit notable biological activities, including antimicrobial properties. Ethyl (E)-3-(thiazol-5-yl)acrylate may interact with enzymes or receptors involved in microbial resistance pathways, suggesting its potential utility in developing new antimicrobial agents.
  • Cancer Research : Preliminary studies suggest that this compound may play a role in cancer proliferation pathways. Its interactions with specific biological targets could lead to the development of novel anticancer therapies.
  • Drug Design : The structural characteristics of this compound make it a candidate for drug design, particularly in creating prodrugs that enhance pharmacokinetic properties. The thiazole ring can facilitate interactions with biological targets, making it valuable in medicinal chemistry .

Organic Synthesis

This compound serves as a versatile building block in organic synthesis:

  • Synthesis of Thiazole Derivatives : It can be utilized to synthesize more complex thiazole derivatives through various chemical reactions, including Knoevenagel condensation reactions, where it reacts with other compounds to form new products.
  • Functional Group Transformations : The acrylate functionality allows for various transformations, enabling the creation of sulfoxides and sulfones, which are important intermediates in organic synthesis.

Case Studies and Research Findings

Several studies highlight the applications and potential of this compound:

  • A study published in Pharmaceutical Research explored the interactions of thiazole derivatives with biological targets, emphasizing the importance of structural features in modulating activity against pathogens and cancer cells .
  • Another investigation focused on the synthesis of thiazole-based prodrugs that improve pharmacokinetic profiles, demonstrating how modifications to this compound could enhance therapeutic efficacy .

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways:

  • Molecular Targets: Interacts with enzymes and receptors.

  • Pathways Involved: Involves signaling pathways related to its biological activity.

Comparison with Similar Compounds

Key Structural Differences :

  • Substituents on Thiazole : Adamantyl-phenyl groups (24a) enhance steric bulk and lipophilicity, whereas simple alkyl/aryl groups (e.g., 1m) improve synthetic accessibility.
  • Functional Groups : Nitriles (7a–k) increase electrophilicity, while paramagnetic nitroxides (10) introduce radical properties .

Physicochemical Properties

  • Melting Points: Adamantyl-containing acrylates (e.g., 24a: 240–241°C) exhibit higher melting points than non-bulky analogs due to crystal packing efficiency . Ethyl esters (e.g., 1m) may have lower melting points than methyl derivatives due to reduced polarity.
  • Solubility : Ethyl esters generally show improved organic solubility compared to carboxylic acids (e.g., compounds 8 and 9 in ) .
  • Stability : Lyophilization studies indicate that ethyl ferulate and related acrylates undergo concentration-dependent degradation, suggesting similar stability challenges for this compound .

Stability and Practical Considerations

  • Lyophilization Sensitivity : Ethyl acrylates (e.g., ethyl ferulate) show reduced abundance after lyophilization, necessitating careful storage .
  • Paramagnetic Stability : Nitroxide-containing acrylates (10, 11) remain stable under ambient conditions, enabling applications in spin-labeling studies .

Biological Activity

Ethyl (E)-3-(thiazol-5-yl)acrylate is a compound that has garnered interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on various research findings.

Synthesis and Structural Characterization

This compound can be synthesized through the reaction of thiazole derivatives with ethyl acrylate. The synthesis typically involves the use of appropriate catalysts and solvents to achieve high yields. For instance, using a combination of dioxane and triethylamine as a catalyst has been reported to facilitate the reaction effectively .

The structural characterization of the compound is often performed using techniques such as NMR (Nuclear Magnetic Resonance) and MS (Mass Spectrometry). The NMR data reveals characteristic peaks that confirm the presence of thiazole and acrylate moieties, which are crucial for its biological activity.

Anticancer Activity

Research has indicated that this compound exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer). The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest, leading to reduced viability in these cell lines .

Table 1: Anticancer Activity of this compound

Cell LineIC50 (µM)Mechanism of Action
HepG212.5Apoptosis induction
MCF-715.0Cell cycle arrest

Antimicrobial Properties

This compound has also been evaluated for its antimicrobial activity against various pathogens. Studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, as well as certain fungi. The compound's ability to disrupt microbial cell membranes is a proposed mechanism for its antimicrobial effects .

Table 2: Antimicrobial Activity of this compound

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

Case Studies

A notable case study involved the use of this compound in a combination therapy for cancer treatment. When used alongside conventional chemotherapeutics, this compound enhanced the overall efficacy by sensitizing cancer cells to treatment, thereby reducing the required doses of traditional drugs and minimizing associated side effects .

Another study focused on its application in treating infections caused by resistant strains of bacteria. The compound showed promising results when combined with standard antibiotics, suggesting a potential role in overcoming antibiotic resistance .

Preparation Methods

Reaction Mechanism and General Procedure

The Wittig reaction remains the most widely used method for constructing the (E)-configured double bond. This approach involves the reaction of a stabilized ylide with a thiazole-5-carbaldehyde derivative. As reported in the Vulcanchem synthesis, the ylide is typically generated from triphenylphosphine and ethyl bromoacetate.

The mechanism proceeds via a two-step process:

  • Ylide Formation : Triphenylphosphine reacts with ethyl bromoacetate to form a phosphonium salt, which is deprotonated by a strong base (e.g., NaH) to generate the ylide.

  • Alkene Formation : The ylide attacks the carbonyl carbon of thiazole-5-carbaldehyde, followed by a [2+2] cycloaddition and subsequent elimination to form the trans-alkene.

Optimization and Yield Enhancement

Key parameters influencing yield and stereoselectivity include:

  • Base Selection : Potassium tert-butoxide (t-BuOK) enhances ylide stability, achieving 78% yield compared to 65% with NaH.

  • Solvent Polarity : Tetrahydrofuran (THF) outperforms dichloromethane (DCM), with yields increasing from 70% to 82% due to improved ylide solubility.

  • Temperature Control : Reactions conducted at −10°C reduce side product formation, elevating yields to 85%.

Table 1: Wittig Reaction Optimization Parameters

ParameterOptimal ConditionYield (%)Side Products (%)
Baset-BuOK7812
SolventTHF828
Temperature−10°C855

Horner-Wadsworth-Emmons Reaction Approach

Comparative Advantages Over Wittig Methodology

The Horner-Wadsworth-Emmons (HWE) reaction offers superior stereocontrol and milder conditions. Unlike the Wittig method, which requires strongly basic conditions, the HWE employs phosphonate esters, enabling reactions at room temperature.

The general sequence involves:

  • Phosphonate Ester Preparation : Diethyl phosphonoacetate reacts with thiazole-5-carbaldehyde in the presence of a Lewis acid (e.g., ZnCl₂).

  • Alkene Formation : Deprotonation with DBU (1,8-diazabicycloundec-7-ene) induces elimination, yielding the (E)-isomer selectively.

Solvent and Catalyst Screening

  • Lewis Acid Catalysis : ZnCl₂ increases reaction rate by 40% compared to uncatalyzed conditions.

  • Solvent Effects : Acetonitrile achieves 88% yield, while DMF results in partial decomposition (yield: 72%).

Table 2: HWE Reaction Performance Metrics

CatalystSolventYield (%)E:Z Ratio
ZnCl₂Acetonitrile8895:5
NoneDMF7285:15

One-Pot Synthesis via Intramolecular Wittig Cyclization

Methodology and Reaction Design

A novel one-pot protocol developed by Anary-Abbasinejad et al. combines acetylenic esters, triphenylphosphine, and ethyl 2-[(5-aryl-1,3,4-thiadiazol-2-yl)amino]-2-oxoacetate. This method eliminates intermediate isolation, reducing purification steps.

Reaction Steps :

  • Imine Formation : Ethyl 2-oxo-2-[(5-aryl-1,3,4-thiadiazol-2-yl)amino]acetate reacts with an acetylenic ester.

  • Wittig Cyclization : Triphenylphosphine facilitates intramolecular cyclization, forming the pyrrolidinone backbone.

  • Esterification : In situ ethanolysis yields the final acrylate.

Yield and Scope Analysis

  • Substrate Tolerance : Electron-donating groups (e.g., 4-methylphenyl) enhance yields (71%), while electron-withdrawing groups (e.g., 4-bromophenyl) reduce efficiency (48%).

  • Catalyst Loading : 1.5 mmol PPh₃ optimizes yield (85%) without side reactions.

Table 3: One-Pot Synthesis Substrate Screening

Substituent (R)Yield (%)Reaction Time (h)
4-Me-C₆H₄7112
4-Br-C₆H₄4818
C₆H₅6515

Catalytic Carbonylation Approaches

Challenges and Opportunities

  • Toxicity : Nickel carbonyl’s high toxicity necessitates closed systems, increasing operational complexity.

  • Pressure Sensitivity : Maintaining 25 atm CO pressure stabilizes intermediates, preventing decomposition.

Analytical Characterization and Quality Control

Spectroscopic Validation

  • ¹H NMR : The trans-alkene protons resonate as doublets at δ 6.8–7.2 ppm (J = 16 Hz).

  • IR Spectroscopy : Conjugated ester C=O stretches appear at 1720–1740 cm⁻¹, while thiazole C=N absorbs at 1640 cm⁻¹.

  • HPLC Purity : Reverse-phase C18 columns (ACN:H₂O = 70:30) confirm >98% purity in optimized methods.

Table 4: Key Spectroscopic Data

TechniqueCharacteristic SignalReference
¹H NMR (CDCl₃)δ 1.42 (t, 3H, CH₂CH₃), δ 4.32 (q, 2H, OCH₂)
IR (KBr)1725 cm⁻¹ (C=O), 1641 cm⁻¹ (C=N)

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